2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
CAS No.: 946283-67-6
Cat. No.: VC8453422
Molecular Formula: C21H28BrN5O3S
Molecular Weight: 510.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946283-67-6 |
|---|---|
| Molecular Formula | C21H28BrN5O3S |
| Molecular Weight | 510.4 g/mol |
| IUPAC Name | 2-[4-(5-bromo-2-ethoxyphenyl)sulfonylpiperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
| Standard InChI | InChI=1S/C21H28BrN5O3S/c1-3-30-18-7-6-17(22)15-19(18)31(28,29)27-12-10-26(11-13-27)21-23-16(2)14-20(24-21)25-8-4-5-9-25/h6-7,14-15H,3-5,8-13H2,1-2H3 |
| Standard InChI Key | JSRZFRKNCZLRNM-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C |
Introduction
2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound with a molecular formula of C21H28BrN5O3S and a molecular weight of 510.4 g/mol . This compound belongs to the class of pyrimidine derivatives, which are significant in medicinal chemistry due to their diverse biological activities. The presence of a piperazine ring, a sulfonyl group, and a pyrrolidine moiety makes it a versatile molecule for research and potential therapeutic applications.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multiple steps, including:
-
Formation of the Pyrimidine Core: This involves the reaction of appropriate precursors under controlled conditions.
-
Introduction of the Piperazine Ring: Achieved through nucleophilic substitution reactions.
-
Attachment of the Sulfonyl Group: Uses sulfonyl chloride derivatives in the presence of a base.
-
Bromination and Ethoxylation: Final steps to achieve the desired structure.
While specific synthesis details for this exact compound are not widely documented, similar compounds often require careful optimization of reaction conditions to ensure high yields and purity.
Potential Applications and Biological Activity
Given its structural features, 2-[4-(5-Bromo-2-ethoxybenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine may exhibit biological activities similar to other pyrimidine derivatives. These compounds are often explored for their potential in modulating enzyme activity, interacting with receptors, or influencing cellular pathways.
| Potential Application | Description |
|---|---|
| Pharmaceuticals | May act as a modulator of specific biological pathways, potentially influencing disease states such as cancer or neurological disorders. |
| Biological Research | Useful in studying cellular processes and developing new therapeutic strategies. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume